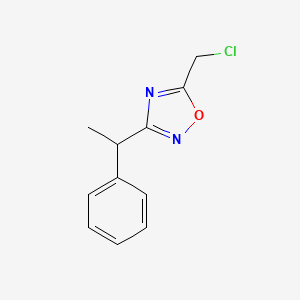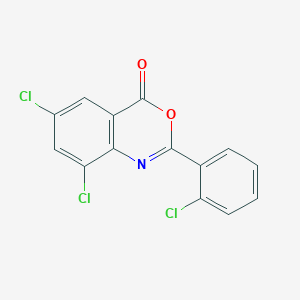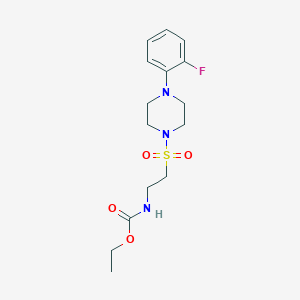
5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring substituted with a chloromethyl group and a 1-phenylethyl group
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method involves the cyclization of appropriate hydrazides with chloromethyl ketones under acidic conditions to form the oxadiazole ring.
Phenylethyl Substitution: The 1-phenylethyl group can be introduced via Friedel-Crafts alkylation using benzyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of automated reactors to ensure consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming larger ring systems or fused heterocycles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Derivatives: Products from nucleophilic substitution reactions.
Oxidized or Reduced Forms: Products from oxidation or reduction reactions.
Cycloadducts: Products from cycloaddition reactions.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.
Biology and Medicine:
Antimicrobial Agents: Investigated for its potential antimicrobial properties against various pathogens.
Pharmaceutical Intermediates: Used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals for pest control.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the 1-phenylethyl group, resulting in different reactivity and applications.
3-(1-Phenylethyl)-1,2,4-oxadiazole:
5-(Methyl)-3-(1-phenylethyl)-1,2,4-oxadiazole: Substitution of the chloromethyl group with a methyl group, altering its reactivity.
Uniqueness: The presence of both the chloromethyl and 1-phenylethyl groups in 5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole provides a unique combination of reactivity and potential applications. The chloromethyl group allows for further functionalization, while the 1-phenylethyl group can enhance binding interactions in biological systems.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8(9-5-3-2-4-6-9)11-13-10(7-12)15-14-11/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLCYOGFXGYRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NOC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594650.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2594653.png)
![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2594656.png)

![2-ethyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2594658.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)



![4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594668.png)
![N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594669.png)

